molecular formula C17H22N4O2 B3421760 Resiquimod CAS No. 2252319-44-9

Resiquimod

货号: B3421760
CAS 编号: 2252319-44-9
分子量: 314.4 g/mol
InChI 键: BXNMTOQRYBFHNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Resiquimod is a synthetic compound that acts as an immune response modifier. It has antiviral and antitumor properties and is primarily used as a topical gel for treating skin lesions caused by the herpes simplex virus and cutaneous T-cell lymphoma. Additionally, it serves as an adjuvant to enhance the effectiveness of vaccines .

准备方法

Resiquimod is an imidazoquinoline compound. The synthesis of this compound involves several steps, starting with the preparation of the imidazoquinoline core. The synthetic route typically includes the following steps:

化学反应分析

Conjugation Reactions for Drug Delivery Systems

Resiquimod’s amine (-NH₂) and hydroxyl (-OH) groups serve as primary sites for chemical modifications to enhance solubility, stability, or targeted delivery.

Amide Conjugation

  • Reaction : The primary amine reacts with activated esters (e.g., N-hydroxysuccinimide esters) under basic conditions to form stable amide bonds. For example, azido-PEG-resiquimod conjugates were synthesized via coupling with an activated ester (3) .

  • Conditions : Basic pH (e.g., triethylamine), room temperature, DMF solvent .

  • Application : Used in polymeric micelles for systemic immunotherapy .

Ester Conjugation

  • Reaction : The tertiary hydroxyl group reacts with carboxylic acids (e.g., azido-PEG-12 acid) using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) .

  • Conditions : Boc protection of the amine prior to esterification, DMAP catalysis, DMF solvent .

  • Stability : Ester linkages hydrolyze faster than amides (Figure 1A–B) .

Conjugation TypeBond StabilityRelease RateKey Applications
AmideHighSlowLong-term immunotherapy
EsterModerateFastRapid agonist release

Hydrolytic Degradation of Conjugates

This compound’s release from polymeric carriers depends on hydrolysis:

  • Amide-linked NPs : Showed 50% degradation in PBS (pH 7.4) after 48 hours .

  • Ester-linked NPs : Degraded >50% within 24 hours under the same conditions .

  • Mechanism : Hydrolysis of the ester/amide bond regenerates free this compound, critical for TLR7/8 activation in dendritic cells .

Photolytic Release Mechanisms

BODIPY-caged this compound derivatives enable light-controlled drug release:

Key Findings

  • Solvent Impact : Higher water content (e.g., DMSO-d₆) enhanced solvolysis of the carbocation intermediate, improving this compound yield .

  • Oxygen Sensitivity : Uncaging under argon increased this compound yield (77%) compared to air (68%) due to reduced triplet-state quenching .

CompoundWavelength (nm)Time to 90% ReleaseYield (%)Conditions
1c5321 hour95DMSO-d
2c66010 hours68–77CH₃CN/H₂O

Stability Under Thermal and Aqueous Conditions

  • Thermal Stability : BODIPY-resiquimod conjugates (1c–3c) showed <15% decomposition after 3 days at 37.5°C in DMSO-d .

  • Aqueous Stability : this compound remains stable in DMSO or ethanol but hydrolyzes rapidly in ester-linked NPs at physiological pH .

Synthetic Routes and Byproducts

  • EDC/HOBt-Mediated Coupling : Used to conjugate this compound to carboxylated polymers, producing amide bonds with minimal byproducts .

  • Photolysis Byproducts : BODIPY alcohol (1b) and an unidentified photoproduct (retention time 1.3 min) were observed during uncaging .

科学研究应用

Dermatological Conditions

Cutaneous T-cell Lymphoma (CTCL)
Resiquimod has been investigated as a treatment for early-stage CTCL. In clinical trials, it demonstrated high response rates, with some patients experiencing regression of untreated lesions. The compound was shown to eradicate malignant T-cell clones in a significant proportion of patients, indicating its potential as a curative therapy .

Genital Warts
this compound is also effective for treating external genital warts caused by human papillomavirus (HPV). Clinical studies have reported that topical application can lead to complete clearance of lesions .

Psoriasis
The compound has been explored for its efficacy in psoriasis treatment. Its immune-modulating properties help reduce inflammation and promote skin healing .

Cancer Immunotherapy

This compound is increasingly being used as an immunological adjuvant in cancer vaccines. In studies involving melanoma patients, this compound was combined with NY-ESO-1 protein vaccines, leading to enhanced humoral and cellular immune responses. The safety profile was favorable, with mild adverse effects reported . The following table summarizes key findings from notable studies:

StudyApplicationFindings
Rook et al. (2015)CTCLSignificant regression of malignant T-cells; effective in untreated lesions
NY-ESO-1 Vaccine TrialMelanomaInduced specific CD4+ and CD8+ T-cell responses; well-tolerated
Genital Warts TreatmentHPVHigh clearance rates with topical application

Vaccine Adjuvant

As an adjuvant, this compound enhances the efficacy of various vaccines by promoting stronger immune responses. Its ability to stimulate dendritic cells improves antigen presentation and boosts the overall immune reaction against targeted pathogens or tumors .

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild and transient. Common side effects include local reactions at the application site, such as erythema and irritation. Serious adverse events are rare but can occur .

作用机制

Resiquimod exerts its effects by acting as an agonist for toll-like receptors 7 and 8. Upon binding to these receptors, it activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as nuclear factor-kappa B and interferon regulatory factors. This results in the production of pro-inflammatory cytokines and type I interferons, which enhance the immune response against viral and tumor cells .

相似化合物的比较

Resiquimod is similar to other imidazoquinoline compounds such as imiquimod and gardiquimod. it has unique properties that make it more potent in inducing cytokine production and activating immune responses. The key differences include:

This compound’s unique ability to activate both toll-like receptors 7 and 8, along with its potent cytokine-inducing properties, makes it a valuable compound in scientific research and therapeutic applications.

生物活性

Resiquimod, also known as R-848, is a potent agonist of Toll-like receptors 7 (TLR7) and 8 (TLR8). It has garnered attention for its immunomodulatory properties, particularly in the context of antiviral and antitumor applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cytokine production, and clinical implications.

This compound acts primarily by activating TLR7 and TLR8, which are crucial components of the innate immune system. Upon activation, these receptors trigger a cascade of intracellular signaling pathways that lead to the production of various cytokines and chemokines. The following table summarizes key cytokines induced by this compound:

Cytokine Type Function
IL-6Pro-inflammatoryPromotes immune response and inflammation
IL-12CytokineEnhances T-cell responses
IFN-γInterferonActivates macrophages and NK cells
iNOSEnzymeProduces nitric oxide for pathogen defense

This compound has been shown to induce the expression of these cytokines in various cell types, including mouse bone marrow-derived macrophages (BMMs) and peripheral blood mononuclear cells (PBMCs) from humans .

Immunological Effects

The immunological effects of this compound extend to both enhancing local immune responses and systemic immunity. In a study involving healthy subjects, this compound significantly increased mRNA levels for IL-6, IL-8, and IFN-α in skin biopsy specimens after topical application . This indicates its role as a potent immune response modifier that enhances cutaneous immunity.

Case Study: Topical Application for Genital Herpes

A randomized controlled trial investigated the efficacy of this compound 0.01% gel in patients with recurrent genital herpes. The study found no significant difference in healing time or viral shedding between the this compound group and the vehicle group. The median healing times were 6.5 days for this compound versus 7.0 days for the vehicle, with a p-value of 0.376 . Adverse events were reported but were mostly mild and similar between groups.

Antitumor Activity

This compound's antitumor potential has been explored in various cancer models. It has shown promise in enhancing the cytotoxic activity of immune cells against tumors. In preclinical studies, this compound demonstrated significant reductions in tumor growth and metastasis when administered prior to tumor implantation .

Summary of Research Findings

The following table summarizes key findings from research studies on this compound:

Study Objective Findings
Clinical Trial on Genital HerpesAssess healing time and viral sheddingNo significant difference; median healing times similar
Immunological Response StudyMeasure cytokine production post-applicationSignificant increase in IL-6, IL-8, IFN-α levels
Antitumor Efficacy StudyEvaluate impact on tumor growthSignificant reduction in tumor size and metastasis

属性

IUPAC Name

1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNMTOQRYBFHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040603
Record name Resiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines.
Record name Resiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

144875-48-9
Record name Resiquimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144875-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resiquimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESIQUIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Chloro-α,α-dimethyl-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol (1.0 g, 3 mmol, Example 100) and 7% methanolic ammonia (30 mL) were placed in a steel pressure vessel at about 150°-160° C. for 6 hours. The vessel was cooled to below room temperature and the reaction solution removed and treated with methanolic potassium hydroxide. The solution was then evaporated to a low volume and diluted with water. The resulting precipitate was collected, washed with water and dried to provide 0.7 g of the crude product as a solid. The crude product was recrystallized from a mixture of ethyl acetate and methanol to provide a colorless solid.
Name
4-Chloro-α,α-dimethyl-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resiquimod
Reactant of Route 2
Resiquimod
Reactant of Route 3
Resiquimod
Reactant of Route 4
Reactant of Route 4
Resiquimod
Reactant of Route 5
Resiquimod
Reactant of Route 6
Resiquimod

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。